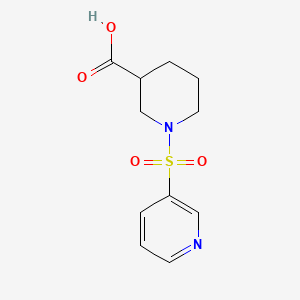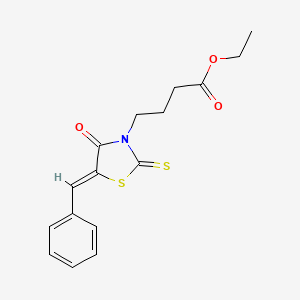![molecular formula C14H18ClNO2 B2510642 tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate CAS No. 1332765-65-7](/img/structure/B2510642.png)
tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate” is a chemical compound with the formula C14H18ClNO2 and a molecular weight of 267.75 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamate group (N-CO-O) attached to a tert-butyl group and a 1-(3-chlorophenyl)cyclopropyl group .Aplicaciones Científicas De Investigación
Environmental Remediation and Degradation Studies
- Decomposition in Environmental Settings : Research on related compounds, like Methyl tert-butyl ether (MTBE), has demonstrated the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting such compounds into less harmful substances. This method shows promise for environmental remediation by breaking down pollutants into methane, ethylene, and other gases, highlighting the potential for similar applications for tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate in environmental clean-up efforts (Hsieh et al., 2011).
Bioremediation and Pollution Control
- Bioremediation Techniques : Studies on MTBE, a structurally similar compound, have explored microbial degradation as a method for bioremediation. This suggests that compounds within the same chemical family may also be subject to biodegradation, offering pathways for reducing environmental pollution through biological means. Such insights could guide research on bioremediation applications of this compound (Fiorenza & Rifai, 2003).
Chemical Reaction Mechanisms and Catalysis
- Catalysis and Chemical Synthesis : The study of MTBE synthesis on supported and unsupported catalysts provides insights into how specific catalysts can affect the efficiency and outcomes of chemical reactions. Such research could be applicable to the synthesis of this compound, by exploring suitable catalysts that could improve synthesis efficiency or yield different reaction products (Bielański et al., 2003).
Toxicity and Environmental Impact Studies
- Environmental Fate and Toxicity : Research on synthetic phenolic antioxidants, which share some structural similarities with the target compound, has shed light on their environmental occurrence, human exposure, and toxicity. Understanding the environmental behavior and potential health impacts of chemicals is crucial for assessing risks and designing safer compounds. This approach can be applied to this compound to assess its environmental and health impacts (Liu & Mabury, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-13(2,3)18-12(17)16-14(7-8-14)10-5-4-6-11(15)9-10/h4-6,9H,7-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPABPDTLDGOGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B2510559.png)
![2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid](/img/structure/B2510560.png)
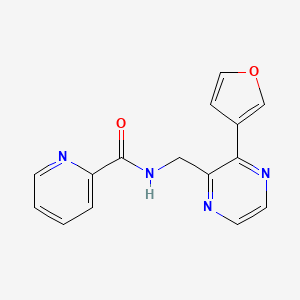

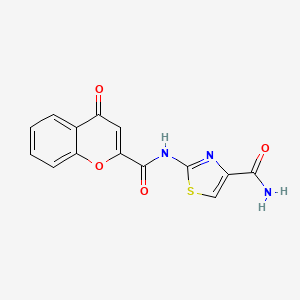
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2510568.png)
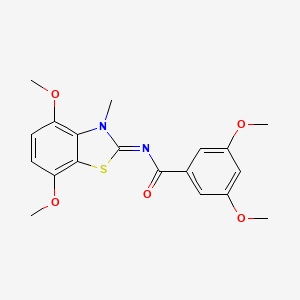
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2510572.png)
![ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2510573.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2510575.png)


